6-Chlorothiazolo[4,5-c]pyridin-2-amine
Description
Systematic IUPAC Nomenclature and Isomeric Differentiation
The compound’s IUPAC name is 6-chloro-thiazolo[4,5-c]pyridin-2-amine , reflecting its fused bicyclic structure. Key elements include:
- Thiazolo[4,5-c]pyridine : A bicyclic system where the thiazole ring (thiazole) is fused to the pyridine ring at positions 4 and 5.
- 6-Chloro substituent : A chlorine atom attached to the pyridine ring at position 6.
- 2-Amino group : A primary amine (-NH₂) on the thiazole ring at position 2.
The numbering prioritizes the pyridine ring as the parent structure. The thiazole’s sulfur and nitrogen atoms occupy positions 1 and 3, respectively, while the fused pyridine positions 4 and 5 form the bridge. Isomeric differentiation involves distinguishing between positional isomers (e.g., 5-chloro vs. 6-chloro derivatives) and tautomeric forms.
| Structural Component | Position | Chemical Role |
|---|---|---|
| Thiazole ring | Positions 1–4 | Heterocyclic core |
| Pyridine ring | Positions 4–9 | Fused bicyclic system |
| Chlorine substituent | Position 6 | Electron-withdrawing group |
| Primary amine | Position 2 | Reactivity site |
Molecular Formula and Atomic Connectivity Analysis
The compound’s molecular formula is C₆H₄ClN₃S , with a molecular weight of 185.64 g/mol . The atomic connectivity is confirmed by:
- Thiazole ring : A five-membered ring containing sulfur (position 1), nitrogen (position 3), and three carbon atoms.
- Pyridine ring : A six-membered aromatic ring fused to the thiazole at positions 4 and 5.
- Substituents : A chlorine atom at position 6 (pyridine) and
Properties
IUPAC Name |
6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-5-1-4-3(2-9-5)10-6(8)11-4/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNORXZSXNZHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244058-73-8 | |
| Record name | 6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
One-Step Cyclization from Chloronitropyridines and Thioamides or Thioureas
A notable approach involves a one-step synthesis from appropriately substituted chloronitropyridines and thioamides or thioureas. This method was demonstrated for related thiazolo[5,4-c]pyridine derivatives, which share structural similarity with 6-chlorothiazolo[4,5-c]pyridin-2-amine. The reaction proceeds via nucleophilic substitution of the chlorine on the chloronitropyridine by the sulfur of the thioamide or thiourea, followed by intramolecular cyclization to form the thiazole ring fused to the pyridine core. The nitro group is typically reduced to the amino group in a subsequent step to yield the target amine derivative.
- Starting materials: chloronitropyridine and thioamide/thiourea
- Reaction conditions: typically reflux in polar aprotic solvents
- Advantages: single-step cyclization, good yields for various substituted derivatives
- Limitations: requires reduction step to convert nitro to amino group
This method was reported by Sahasrabudhe et al. (2009) and provides a versatile route to thiazolopyridines with functional groups at different positions.
Synthesis via 2-Amino-3-bromo-5-chloropyridine and Potassium O-Ethylxanthate
A direct synthetic route to 6-chlorothiazolo[4,5-b]pyridine-2-thiol (a close precursor to the amine) involves reacting 2-amino-3-bromo-5-chloropyridine with potassium O-ethylxanthate in N-methylpyrrolidone (NMP) under reflux conditions. This reaction forms the thiazolo ring by nucleophilic substitution and ring closure. The thiol group at position 2 can be subsequently converted to the amino group by reduction or substitution reactions.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-amino-3-bromo-5-chloropyridine + potassium O-ethylxanthate in NMP, reflux 6 h | Formation of 6-chlorothiazolo[4,5-b]pyridine-2-thiol |
| 2 | Acidification with acetic acid to pH 4.5, filtration, washing, drying | Isolation of product (98% yield) |
This method is efficient and high yielding, providing a thiol intermediate that can be further functionalized to the amine.
Conversion from 4-Chloro-5H-1,2,3-dithiazol-5-ylidene Amino Pyridines
Another approach involves the conversion of 2-chloro-N-(dithiazolylidene)pyridin-3-amines bearing various substituents into thiazolopyridines through reaction with quaternary ammonium salts (e.g., BnEt3NI). This method yields thiazolo[4,5-c]pyridine derivatives in high to near-quantitative yields for most substituents, including chlorine at the 6-position.
- Starting materials: dithiazolylidene amino pyridines
- Reaction with quaternary ammonium salts leads to ring closure and thiazolo ring formation
- Yields vary depending on substituents; chlorine at C6 position can reduce yield due to side reactions
- Side products include isothiocyanates in some cases
This method offers a facile two-step route to fused thiazolopyridines with good selectivity.
General Synthetic Strategies for Pyridine and Thiazole Fusion
Broader synthetic strategies for pyridine analogs and fused thiazole systems include:
- Regioselective cyclization reactions involving Michael additions and subsequent ring closure
- Potassium carbonate-mediated cyclization and rearrangement of alkynyl oximes
- Use of phosphoryl chloride (POCl3) for chlorination and cyclization steps
- Green synthesis approaches using water or ethanol as solvents under mild conditions
These methods provide frameworks adaptable for the synthesis of this compound by tailoring substituents and reaction conditions.
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| One-step from chloronitropyridine + thioamide | Chloronitropyridine, thioamide/thiourea | Reflux in aprotic solvent | Moderate to High | Requires nitro reduction to amine |
| Potassium O-ethylxanthate with bromo-chloropyridine | 2-amino-3-bromo-5-chloropyridine, K O-ethylxanthate | Reflux in NMP, acidification | 98 | High yield, forms thiol intermediate |
| Dithiazolylidene amino pyridines + quaternary ammonium salt | Dithiazolylidene amino pyridine derivatives | Reaction with BnEt3NI | 36-99 | Yields affected by substituent; side products possible |
| Regioselective cyclization and POCl3 methods | Various pyridine precursors | K2CO3, POCl3, or green solvents | Variable | Versatile but requires optimization |
The one-step cyclization from chloronitropyridines and thioamides is a well-established method that efficiently constructs the thiazolo ring but often requires a separate reduction step to convert nitro groups to amines, adding complexity.
The potassium O-ethylxanthate route offers a nearly quantitative yield of the thiol intermediate, which is a versatile precursor for further functionalization to the amine, making it a practical choice for scale-up.
The dithiazolylidene amino pyridine approach provides a high-yielding, selective synthesis of thiazolopyridines, although substituents at the 6-position (such as chlorine) can reduce yields and cause side reactions, necessitating careful reaction optimization.
General synthetic methodologies for pyridine and fused thiazole systems provide adaptable strategies that can be optimized for the target compound, including greener and more sustainable approaches.
The preparation of this compound can be achieved through multiple synthetic routes, each with advantages and limitations. The potassium O-ethylxanthate method stands out for its high yield and practical conditions, while the one-step cyclization from chloronitropyridines and thioamides offers a direct approach to the fused ring system. The choice of method depends on available starting materials, desired scale, and downstream functionalization requirements. Recent advances in regioselective cyclization and green chemistry approaches provide promising avenues for improved synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Chlorothiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
6-Chlorothiazolo[4,5-c]pyridin-2-amine has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cancer cell growth and survival. In vitro studies have shown that this compound exhibits an IC50 value of 3.6 nM against PI3Kα, indicating strong inhibitory potential.
Case Study:
- Experimental Procedure: The compound was tested against various cancer cell lines, including breast cancer cells, using cell viability assays and apoptosis assays.
- Results: It demonstrated significant antitumor activity by inducing apoptosis and causing cell cycle arrest. Quantitative data revealed that it outperformed standard anticancer drugs in specific assays.
1.2 Antiviral Properties
Research has indicated that derivatives of thiazolo[5,4-b]pyridine, including this compound, possess antiviral properties. Notably, compounds derived from this class have shown activity against both DNA and RNA viruses such as Herpes Simplex and Influenza B.
Case Study:
- Experimental Procedure: Mice were treated with the compound before and after viral inoculation.
- Results: Significant antiviral activity was observed with prolonged survival rates in treated mice compared to controls .
Microbiology and Infectious Diseases
2.1 Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus.
Experimental Data:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.5 to 1 mg/ml against target pathogens.
- Mechanism of Action: The antibacterial effect is attributed to the disruption of FtsZ polymerization, crucial for bacterial cell division.
Endocrinology and Metabolic Diseases
Recent studies have explored the potential of thiazolo[5,4-b]pyridine derivatives in treating metabolic disorders such as obesity and hyperlipidemia.
Case Study:
- Experimental Procedure: In vitro and in vivo tests were conducted to assess the compound's effects on lipid metabolism.
- Results: The compound positively influenced lipid profiles by reducing serum triglycerides and cholesterol levels in animal models, indicating its potential therapeutic application in metabolic diseases.
Summary of Experimental Findings
| Application Area | Key Findings | Experimental Methodology |
|---|---|---|
| Anticancer Activity | IC50 = 3.6 nM for PI3Kα inhibition; induces apoptosis | Cell viability assays; apoptosis assays |
| Antiviral Properties | Significant activity against Herpes Simplex and Influenza B | In vivo testing on mice |
| Antibacterial Activity | MIC = 0.5 - 1 mg/ml against Gram-positive bacteria | Disk diffusion; broth microdilution methods |
| Metabolic Disorders | Reduces triglycerides and cholesterol levels | Lipid profile assays; metabolic rate measurements |
Mechanism of Action
The mechanism of action of 6-Chlorothiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Biological Activity
6-Chlorothiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Chemical Formula : C6H4ClN3S
- CAS Number : 1244058-73-8
- Molecular Weight : 173.63 g/mol
The compound features a thiazole ring fused with a pyridine moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorothiazole and pyridine components enhance its binding affinity and selectivity towards these targets.
Enzymatic Inhibition
Recent studies have shown that derivatives of thiazolo[5,4-b]pyridine exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3K), which are crucial in cell signaling pathways related to cancer and other diseases. For example, compounds similar to this compound have demonstrated nanomolar IC50 values against PI3K isoforms:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound 19a | PI3Kα | 3.6 |
| Compound 19b | PI3Kγ | 4.6 |
| Compound 19c | PI3Kδ | 8.0 |
These findings suggest that modifications to the thiazolo-pyridine structure can significantly enhance inhibitory potency against specific enzymes involved in cancer progression .
Antimicrobial Activity
Chlorinated compounds have been recognized for their antimicrobial properties. The presence of chlorine in the structure of this compound may facilitate its penetration into microbial cells, leading to the disruption of vital cellular functions through chlorination and oxidation reactions . This mechanism underlines the compound's potential as an anti-infective agent.
Synthesis and Evaluation
A recent study synthesized various thiazolo[5,4-b]pyridine derivatives and evaluated their biological activities. The synthesis involved straightforward chemical reactions that facilitated the introduction of functional groups critical for enhancing biological activity. The study reported that the thiazole-pyridine scaffold was essential for maintaining high enzymatic potency against PI3K .
Binding Affinity Studies
Molecular docking studies have revealed that this compound effectively fits into the ATP-binding pocket of PI3Kα, forming multiple hydrogen bonds with key residues. This structural interaction is crucial for its high binding affinity and selectivity towards the enzyme .
Toxicity Profile
According to PubChem data, this compound exhibits harmful effects if ingested and can cause skin irritation . Understanding the toxicity profile is essential when considering this compound for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
